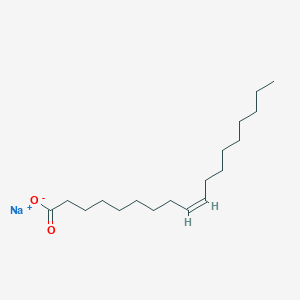

油酸钠

描述

油酸钠是油酸的钠盐,油酸是一种单不饱和脂肪酸。它通常用作乳化剂、表面活性剂和洗涤剂。该化合物为白色至微黄色粉末,具有淡淡的牛脂味。 油酸钠可溶于水和酒精,由于其独特的性质,它被广泛应用于各种工业和科学领域 .

科学研究应用

油酸钠在科学研究中具有广泛的应用:

化学: 用作各种化学反应和配方的表面活性剂和乳化剂。

生物学: 用于研究脂质膜和胶束形成。

医学: 正在研究其在增强抗生素功效和破坏生物膜形成方面的潜力。

5. 作用机理

油酸钠主要通过其表面活性剂特性发挥作用。它通过破坏已建立的生物膜的稳定性来破坏生物膜的完整性并增强抗生素的渗透。该作用是通过与脂质膜的相互作用和胶束的形成介导的。 此外,油酸钠可以诱导肝细胞的脂肪变性和炎症,涉及诸如Toll样受体2和核因子-κB等途径 .

类似化合物:

硬脂酸钠: 另一种脂肪酸的钠盐,类似地用作表面活性剂和乳化剂。

棕榈酸钠: 棕榈酸的钠盐,也用于肥皂和洗涤剂。

月桂酸钠: 月桂酸的钠盐,通常用于个人护理产品。

独特性: 油酸钠由于其单不饱和结构而具有独特性,这赋予了它特定的性质,例如与饱和脂肪酸盐(如硬脂酸钠)相比,熔点较低,在水中的溶解度更好 .

作用机制

Target of Action

Sodium oleate, a monounsaturated fatty acid sodium, primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .

Mode of Action

Sodium oleate interacts with its targets by acting as a Na+/K+ ATPase activator . This interaction results in changes in the electrochemical gradient across the cell membrane, affecting cellular functions. Sodium oleate also acts as a surfactant , lowering the surface tension of water, enabling it to more effectively bind with and remove oily residues and dirt from surfaces .

Biochemical Pathways

Sodium oleate affects various biochemical pathways. For instance, it upregulates the expression of genes causing fatty acid oxidation by deacetylation of PGC1α via PKA-dependent activation of the SIRT1-PGC1α complex . It also regulates E-selectin and sICAM expression . Furthermore, sodium oleate can inhibit UGT1A1-mediated chrysin glucuronidation .

Pharmacokinetics

It’s known that fatty acids like sodium oleate are taken up by tissues and then stored in the form of triglycerides or oxidized . Sodium oleate’s solubility, permeation enhancement, and pharmacokinetic modulation with functional excipients are crucial for developing formulations ranging from intravenous to oral and enhancing the oral bioavailability .

Result of Action

Sodium oleate’s action results in several molecular and cellular effects. It excels at removing dirt, oils, and impurities from surfaces . In the realm of cosmetics, sodium oleate is known for its versatility and efficacy. It enhances product stability, texture, and performance .

Action Environment

The action of sodium oleate can be influenced by environmental factors. For instance, temperature can significantly impact the efficiency of sodium oleate. As the temperature decreases, the surface tension of sodium oleate solution increases, which in turn lowers its efficiency, resulting in a decrease in the flotation efficiency of spodumene .

生化分析

Biochemical Properties

Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Molecular Mechanism

The molecular mechanism of Sodium Oleate primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and Sodium Oleate’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Sodium Oleate is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase

准备方法

合成路线和反应条件: 油酸钠通常通过油酸与氢氧化钠的中和反应合成。反应在醇溶液中进行,产物通过蒸发溶剂获得。该反应可表示如下:

C18H34O2+NaOH→C18H33NaO2+H2O

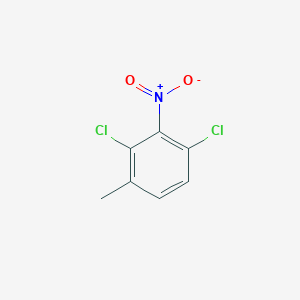

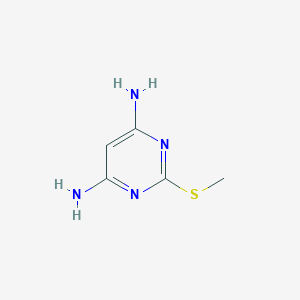

工业生产方法: 在工业环境中,油酸钠通过含有油酸的脂肪和油的皂化反应生产。 该过程包括将脂肪或油与氢氧化钠一起加热,然后纯化和干燥所得的油酸钠 {_svg_3}.

反应类型:

中和: 油酸钠由油酸与氢氧化钠中和形成。

水解: 油酸钠可以水解生成油酸和氢氧化钠。

氧化: 油酸钠可以氧化生成各种氧化产物,包括醛和酮。

常用试剂和条件:

中和: 氢氧化钠用作试剂。

水解: 水在酸性或碱性条件下使用。

氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。

主要生成物:

中和: 油酸钠和水。

水解: 油酸和氢氧化钠。

氧化: 醛、酮和其他氧化产物

相似化合物的比较

Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.

Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.

Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.

Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .

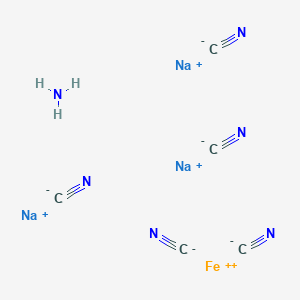

属性

CAS 编号 |

143-19-1 |

|---|---|

分子式 |

C18H34O2.Na C18H34NaO2 |

分子量 |

305.5 g/mol |

IUPAC 名称 |

sodium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI 键 |

ZQCUDFIHJAXGTP-KVVVOXFISA-N |

杂质 |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |

颜色/形态 |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |

密度 |

greater than 1.1 at 68 °F (USCG, 1999) |

熔点 |

455 °F (USCG, 1999) 232-235 °C |

Key on ui other cas no. |

143-19-1 |

物理描述 |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid White solid; [Merck Index] Light tan solid; [CAMEO] |

溶解度 |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |

同义词 |

osteum sodium oleate |

产品来源 |

United States |

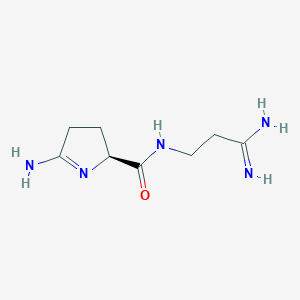

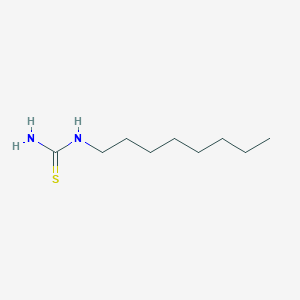

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?

A2: Sodium oleate effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []

Q2: How does sodium oleate impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?

A3: Sodium oleate significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the sodium oleate molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by sodium oleate, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []

Q3: What is the molecular formula and weight of sodium oleate?

A3: Sodium oleate has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.

Q4: Are there any spectroscopic techniques used to characterize sodium oleate and its interactions?

A5: Yes, several spectroscopic techniques are employed to characterize sodium oleate and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of sodium oleate on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with sodium oleate. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with sodium oleate, providing insights into the adsorption process. []

Q5: How does the concentration of sodium oleate affect its performance in various applications?

A6: The concentration of sodium oleate plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of sodium oleate is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal sodium oleate concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing sodium oleate concentration for specific applications to achieve desired outcomes.

Q6: Does sodium oleate exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?

A7: While sodium oleate itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, sodium oleate's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, sodium oleate's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.

Q7: Has computational chemistry been used to study sodium oleate?

A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of sodium oleate's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between sodium oleate and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of sodium oleate in solution, providing valuable information for applications like drug delivery and material science.

Q8: How do structural modifications of sodium oleate or its analogs influence their activity?

A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of sodium oleate analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, sodium oleate (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] Sodium oleate effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of sodium oleate and its analogs across various applications.

Q9: Are there any specific challenges related to the stability of sodium oleate, and how are these addressed in formulations?

A10: Sodium oleate, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for sodium oleate, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating sodium oleate within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)